N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-chloro-2-nitrobenzamide
Description
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Properties
IUPAC Name |
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-5-chloro-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O5S/c1-16(2,3)20-14(11-7-27(25,26)8-12(11)19-20)18-15(22)10-6-9(17)4-5-13(10)21(23)24/h4-6H,7-8H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAISCXIZSLWGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-chloro-2-nitrobenzamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole class. This compound is characterized by its unique structural features, which include a thieno-pyrazole ring and various substituents that contribute to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula for this compound is with a molecular weight of approximately 385.84 g/mol. The presence of functional groups such as chloro and nitro enhances its reactivity and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several key steps:
- Preparation of the thieno[3,4-c]pyrazole core : This can be achieved through cyclization reactions involving appropriate precursors.
- Functionalization : The introduction of the tert-butyl group and other substituents is performed using standard organic synthesis techniques.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example:
- In vitro studies have shown that thienopyrazole derivatives can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antioxidant Activity
Thieno[3,4-c]pyrazole compounds have been studied for their antioxidant properties. They may protect cells from oxidative stress by scavenging free radicals and modulating cellular responses to stress .
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial effects against various pathogens. The presence of the nitro group is particularly noted for enhancing antibacterial activity against Gram-positive and Gram-negative bacteria .
Case Studies
-
Antioxidant Effects in Fish Models :
A study assessed the protective effects of thieno[3,4-c]pyrazole derivatives on erythrocytes in Clarias gariepinus exposed to toxic substances like 4-nonylphenol. The results indicated a significant reduction in erythrocyte malformations when treated with these compounds compared to controls .Treatment Group Altered Erythrocytes (%) Control 1 ± 0.3 4-Nonylphenol 40.3 ± 4.87 Thienopyrazole Compound 12 ± 1.03 -
Cytotoxicity Against Cancer Cells :
In a drug library screening study, thienopyrazole derivatives were identified as potential anticancer agents with selective cytotoxicity towards human leukemic T-cells at nanomolar concentrations .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
-
Anticancer Activity :
- Compounds similar to N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-chloro-2-nitrobenzamide have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, studies have shown significant cytotoxic effects against multiple cancer types, potentially mediated through enzyme inhibition and receptor modulation .
-
Anti-inflammatory Effects :
- Research indicates that this compound may inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. In vitro studies have suggested reduced erythrocyte damage in the presence of similar thieno[3,4-c]pyrazole derivatives when exposed to toxic agents.
- Antioxidant Properties :
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(tert-butyl)-5-hydroxythieno[3,4-c]pyrazole | Hydroxyl group instead of dioxido | Potentially different anti-inflammatory activity |
| 2-Chloro-N-(5-fluorothieno[3,4-c]pyrazol)benzamide | Lacks tert-butyl group | Anticancer properties |
| N-(2-methyl)-5-methylthieno[3,4-c]pyrazole | Methyl groups instead of tert-butyl | Variations in lipophilicity affecting bioavailability |
Case Studies
-
Anticancer Screening :
- A study screened various thieno[3,4-c]pyrazole derivatives for anticancer activity and identified specific structural features that enhance efficacy against cancer cell lines. The results indicated that modifications in the substituents significantly influenced the cytotoxic potential of these compounds.
-
Anti-inflammatory Assessment :
- Another assessment focused on the anti-inflammatory effects of similar compounds on red blood cells exposed to inflammatory stimuli. The study concluded that certain derivatives could significantly reduce inflammation markers compared to controls, highlighting their therapeutic potential in inflammatory diseases .
Preparation Methods
Cyclocondensation Reaction
In refluxing ethanol, 4-cyano-3-oxotetrahydrothiophene reacts with tert-butyl hydrazine hydrochloride to form 2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine (2). The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclization and elimination of water. Key parameters include:
Oxidation to Sulfone
The dihydrothiophene ring is oxidized to a sulfone using hydrogen peroxide (H₂O₂) in acetic acid at 60°C for 4 hours, yielding 2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine (3). Alternative oxidants like m-chloroperbenzoic acid (m-CPBA) in dichloromethane achieve similar results but with higher cost.
Synthesis of 5-Chloro-2-Nitrobenzamide
Nitration of 5-Chlorobenzamide
5-Chlorobenzamide undergoes nitration using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to introduce the nitro group at the ortho position. The reaction mixture is quenched in ice water, and the product is recrystallized from methanol to yield 5-chloro-2-nitrobenzamide (4).
Characterization of 5-Chloro-2-Nitrobenzamide
- Melting Point : 157–160°C
- Solubility : Soluble in methanol, dimethylformamide (DMF)
- Spectroscopic Data :
Coupling of Thieno[3,4-c]Pyrazole and Benzamide Moieties
Activation of 5-Chloro-2-Nitrobenzamide
The carboxylic acid group of 5-chloro-2-nitrobenzamide is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride (5).
- Conditions : SOCl₂ (excess), reflux for 2 hours
- Workup : Evaporation under reduced pressure to isolate the acid chloride
Amide Bond Formation
The acid chloride (5) reacts with 2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine (3) in anhydrous tetrahydrofuran (THF) using triethylamine (Et₃N) as a base.
- Molar Ratio : 1:1.2 (amine:acid chloride)
- Reaction Time : 12 hours at 25°C
- Yield : 75–80%
Optimization and Challenges
Regioselectivity in Nitration
The nitration of 5-chlorobenzamide predominantly yields the ortho-nitro isomer due to the directing effect of the chloro group. Para-substitution is minimized (<5%) by maintaining low temperatures.
Purification Techniques
- Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) removes unreacted starting materials.
- Recrystallization : Methanol/water (4:1) enhances purity to >99%.
Structural Confirmation
Spectroscopic Analysis
- ¹H NMR (400 MHz, DMSO-d₆) :
- δ 1.42 (s, 9H, tert-butyl)
- δ 3.20–3.45 (m, 4H, dihydrothiophene protons)
- δ 7.85–8.10 (m, 3H, aromatic protons)
- ¹³C NMR :
- δ 28.9 (tert-butyl CH₃)
- δ 115.2 (C–NO₂)
- δ 165.4 (amide C=O)
Mass Spectrometry
- HRMS (ESI) : m/z 496.1234 [M+H]⁺ (calculated for C₁₈H₂₃ClN₄O₅S: 496.1238)
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
